methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,6-diethylphenylhydrazine with a suitable furo[2,3-b]pyrrole precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-(2,4-dinitrophenyl)carbohydrazonoyl)-2-thiophenecarboxylate: This compound has a thiophene ring instead of a furo[2,3-b]pyrrole ring, leading to different chemical properties and applications.
4,4’-Methylenebis(2,6-diethylphenyl isocyanate): Although structurally different, this compound shares the 2,6-diethylphenyl group, making it a point of comparison for studying the effects of this functional group.
The uniqueness of methyl 2-[2-(2,6-diethylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate lies in its specific ring system and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(E)-[(2,6-diethylphenyl)hydrazinylidene]methyl]-6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O3/c1-4-12-7-6-8-13(5-2)17(12)22-20-11-15-9-14-10-16(19(23)24-3)21-18(14)25-15/h6-11,21-22H,4-5H2,1-3H3/b20-11+ |
InChI Key |
IFFIOMHSRYGFRH-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N/N=C/C2=CC3=C(O2)NC(=C3)C(=O)OC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NN=CC2=CC3=C(O2)NC(=C3)C(=O)OC |
Origin of Product |
United States |
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